molecular formula C15H16N6S2 B11475262 9,14-Dimethyl-3-(methylsulfanyl)-19-thia-2,4,5,7,8,10-hexaazapentacyclo[10.7.0.0(2,6).0(7,11).0(13,18)]nonadeca-1(12),3,5,8,10,13(18)-hexaene

9,14-Dimethyl-3-(methylsulfanyl)-19-thia-2,4,5,7,8,10-hexaazapentacyclo[10.7.0.0(2,6).0(7,11).0(13,18)]nonadeca-1(12),3,5,8,10,13(18)-hexaene

Cat. No.: B11475262
M. Wt: 344.5 g/mol
InChI Key: SKMPGOPWHODMJS-UHFFFAOYSA-N
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Description

2,13-dimethyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl methyl sulfide is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,13-dimethyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl methyl sulfide typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials followed by cyclization reactions. For example, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring, and subsequent methylation and condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would typically involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,13-dimethyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

2,13-dimethyl-10,11,12,13-tetrahydro1

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The triazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,13-dimethyl-10,11,12,13-tetrahydro1benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl methyl sulfide apart is its specific combination of functional groups and ring systems, which confer unique chemical properties and potential biological activities.

Properties

Molecular Formula

C15H16N6S2

Molecular Weight

344.5 g/mol

IUPAC Name

9,14-dimethyl-3-methylsulfanyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene

InChI

InChI=1S/C15H16N6S2/c1-7-5-4-6-9-10(7)11-12-16-8(2)19-21(12)14-17-18-15(22-3)20(14)13(11)23-9/h7H,4-6H2,1-3H3

InChI Key

SKMPGOPWHODMJS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=C1C3=C(S2)N4C(=NN=C4SC)N5C3=NC(=N5)C

Origin of Product

United States

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